molecular formula C15H18N2O4S2 B4433519 1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine

1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine

Cat. No. B4433519
M. Wt: 354.4 g/mol
InChI Key: QPGIDOHEFCYOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine is not fully understood. However, it has been suggested that 1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine may exert its antitumor effects by inhibiting the activity of protein kinases, which play a key role in cell proliferation and survival. 1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine may also exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine has been shown to exhibit several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory effects, 1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine has also been shown to exhibit antioxidant and neuroprotective effects. One study found that 1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine had a protective effect against oxidative stress-induced cell death in neuronal cells.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity in vitro and in vivo. However, one limitation of 1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to further elucidate its biological effects.

Future Directions

There are several future directions for 1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine research. One area of interest is the development of 1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine as a potential anticancer drug. Further studies are needed to determine the optimal dosage and administration route of 1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine in animal models of cancer. Another area of interest is the development of 1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to determine the neuroprotective effects of 1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine in animal models of neurodegeneration.

Scientific Research Applications

1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine exhibited significant antitumor activity against several cancer cell lines, including lung, colon, and breast cancer cells. Another study found that 1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine had potent anti-inflammatory effects in a mouse model of acute lung injury.

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-11-10-13(12(2)21-11)15(18)16-5-7-17(8-6-16)23(19,20)14-4-3-9-22-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGIDOHEFCYOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine
Reactant of Route 6
1-(2,5-dimethyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.